

comparative analysis of Bromo-dragonfly hydrochloride and LSD potency

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Compound of Interest					
Compound Name:	Bromo-dragonfly hydrochloride				
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Comparative Potency Analysis: Bromo-Dragonfly Hydrochloride vs. LSD

A comprehensive analysis of available in vitro and in vivo data reveals that Bromo-dragonfly is a significantly more potent serotonin 5-HT2A receptor agonist than lysergic acid diethylamide (LSD). This heightened potency is observed in its stronger binding affinity and greater functional activity at this key receptor, which is the primary target for the psychedelic effects of both compounds.

Data Presentation: In Vitro and In Vivo Potency

The following tables summarize the quantitative data on the potency of **Bromo-dragonfly hydrochloride** and LSD.

Table 1: Receptor Binding Affinity (Ki) at the 5-HT2A Receptor

Compound	Ki (nM)	Species/System	Notes
Bromo-dragonfly	0.04[1][2]	Human (cloned receptor)	The (R)-enantiomer is the more active form.
LSD	1.1 - 2.9[3]	Human	



Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC50) at the 5-HT2A Receptor

Compound	EC50 (nM)	Assay Type	Species/System
Bromo-dragonfly	Data not available in direct comparison	-	-
LSD	7.2[4]	Inositol Phosphate Accumulation	Recombinant cells
LSD	~3-4 (unbound)[5]	Psychotropic effects	Human plasma

Lower EC50 values indicate greater potency in eliciting a functional response.

Table 3: In Vivo Potency

Compound	Assay	ED50	Species	Notes
Bromo-dragonfly	Drug Discrimination (LSD-trained)	Slightly more potent than LSD[6]	Rats	
LSD	Drug Discrimination	0.08 mg/kg (training dose)[7]	Rats	
Bromo-dragonfly	Head-Twitch Response (HTR)	204.8 nmol/kg[8]	Mice	Considered a behavioral proxy for hallucinogenic potential.
LSD	Head-Twitch Response (HTR)	132.8 nmol/kg[8]	Mice	

ED50 (Effective Dose, 50%) is the dose that produces a half-maximal response.

Experimental Protocols



Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a compound for a specific receptor.

- Membrane Preparation: Membranes from cells expressing the human 5-HT2A receptor are prepared.
- Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the 5-HT2A receptor (e.g., [3H]ketanserin).
- Competition: Various concentrations of the test compound (Bromo-dragonfly or LSD) are added to compete with the radioligand for binding to the receptor.
- Separation: The bound and free radioligand are separated by rapid filtration.
- Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay (for EC50 determination)

This functional assay measures the ability of a compound to activate Gq-coupled receptors like the 5-HT2A receptor.

- Cell Culture: Cells expressing the 5-HT2A receptor are cultured and labeled with [3H]myoinositol.
- Stimulation: The cells are stimulated with various concentrations of the test compound (Bromo-dragonfly or LSD).
- Extraction: The reaction is stopped, and the inositol phosphates are extracted.



- Separation: The different inositol phosphate species are separated using anion-exchange chromatography.
- Quantification: The amount of radioactivity in the inositol phosphate fractions is measured.
- Data Analysis: The concentration of the test compound that produces a half-maximal accumulation of inositol phosphates (EC50) is determined.

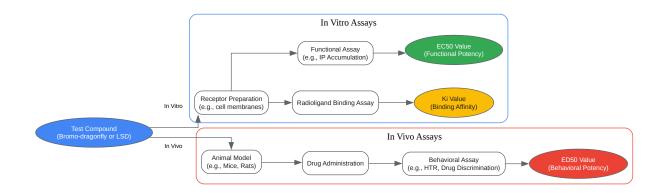
Head-Twitch Response (HTR) Assay

This in vivo behavioral assay in rodents is a widely used model to assess the hallucinogenic potential of 5-HT2A receptor agonists.

- Animal Model: Male C57BL/6J mice are commonly used.
- Drug Administration: The test compound (Bromo-dragonfly or LSD) is administered to the mice, typically via intraperitoneal injection.
- Observation: The mice are placed in an observation chamber, and the number of head twitches (rapid, side-to-side head movements) is counted over a specific period.
- Data Analysis: A dose-response curve is generated, and the ED50 (the dose that elicits 50% of the maximal response) is calculated.

Mandatory Visualization

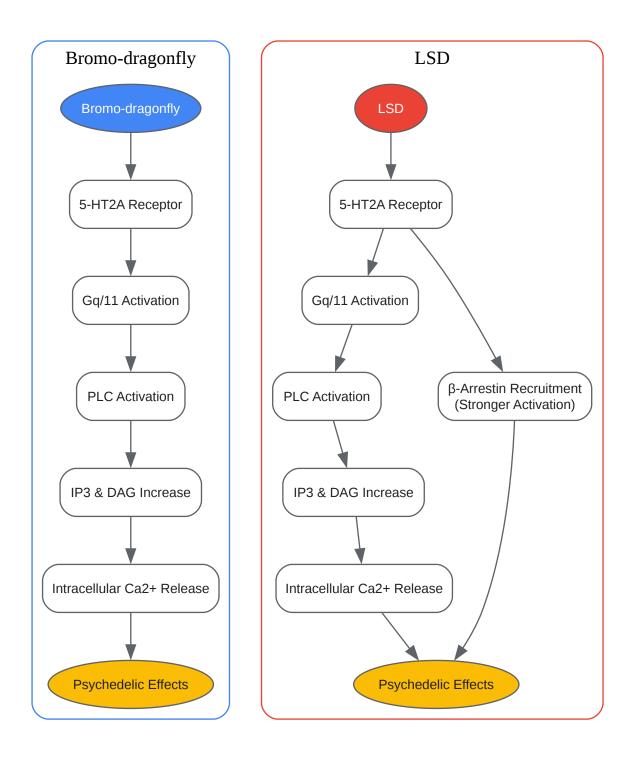




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Caption: Experimental workflow for determining the potency of psychoactive compounds.





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Caption: Comparative signaling pathways of Bromo-dragonfly and LSD at the 5-HT2A receptor.



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